2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one
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Overview
Description
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one is a chemical compound with the molecular formula C7H6F6O3. It is known for its unique structure, which includes two trifluoromethyl groups attached to an oxolanone ring.
Preparation Methods
The synthesis of 2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one typically involves the reaction of trifluoromethyl ketones with suitable reagents under controlled conditions. One common method involves the use of trifluoromethyl acetic acid derivatives in the presence of a base, followed by cyclization to form the oxolanone ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one can be compared with similar compounds such as:
2,5-Bis(hydroxymethyl)furan: Another compound with hydroxyl groups and a furan ring, used in organic synthesis.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: A compound with similar trifluoromethyl groups, used in catalysis and material science.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: A compound with a trifluoromethoxy group, used in the synthesis of pharmaceuticals. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
101833-11-8 |
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Molecular Formula |
C7H6F6O3 |
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one |
InChI |
InChI=1S/C7H6F6O3/c1-4(15)3(14)2-5(16-4,6(8,9)10)7(11,12)13/h15H,2H2,1H3 |
InChI Key |
MWYNNQGRHMWJIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CC(O1)(C(F)(F)F)C(F)(F)F)O |
Origin of Product |
United States |
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